5-Hydroxy-2-pyridinemethanol hydrochloride
Overview
Description
5-Hydroxy-2-pyridinemethanol hydrochloride: is a chemical compound with the molecular formula C6H7NO2·HCl. It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the 5-position and a hydroxymethyl group at the 2-position of the pyridine ring. This compound is of significant interest in various fields, including medicinal chemistry, due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-pyridinemethanol hydrochloride typically involves the hydroxylation of 2-pyridinemethanol. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids in the presence of a catalyst to introduce the hydroxyl group at the desired position . The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid, followed by crystallization and purification steps .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-pyridinemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form 2-pyridinemethanol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonyl chlorides.
Major Products Formed
Oxidation: 2-Pyridinecarboxaldehyde, 2-pyridinecarboxylic acid.
Reduction: 2-Pyridinemethanol.
Substitution: Various substituted pyridines depending on the reagent used.
Scientific Research Applications
5-Hydroxy-2-pyridinemethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials and coordination compounds
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-pyridinemethanol hydrochloride involves its interaction with various molecular targets. The hydroxyl groups allow it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinemethanol: Lacks the hydroxyl group at the 5-position.
5-Hydroxy-2-hydroxymethylpyridine: Similar structure but different substitution pattern.
6-(Hydroxymethyl)-3-pyridinol: Another hydroxypyridine derivative
Uniqueness
5-Hydroxy-2-pyridinemethanol hydrochloride is unique due to the presence of both hydroxyl and hydroxymethyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and potential therapeutic applications .
Properties
IUPAC Name |
6-(hydroxymethyl)pyridin-3-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2.ClH/c8-4-5-1-2-6(9)3-7-5;/h1-3,8-9H,4H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIXHICUWDKYJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)CO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595989 | |
Record name | 6-(Hydroxymethyl)pyridin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74386-51-9 | |
Record name | NSC115197 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115197 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(Hydroxymethyl)pyridin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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